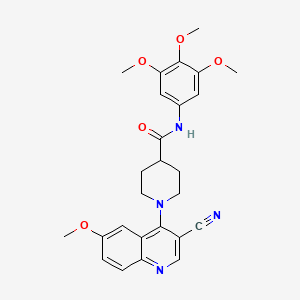
1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H28N4O5 and its molecular weight is 476.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure combines elements from quinoline and piperidine, which are known for their diverse pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including anticancer properties, anti-inflammatory effects, and antibacterial activity. Below is a detailed examination of these activities supported by recent studies.
Anticancer Activity
Numerous studies have investigated the anticancer potential of quinoline derivatives. For instance, a study demonstrated that related quinolone compounds could induce apoptosis in various cancer cell lines by generating reactive oxygen species (ROS) and causing cell cycle arrest in the S and G2/M phases .
Case Study:
In vitro evaluations have shown that derivatives similar to our compound significantly inhibit cell proliferation in cancer types such as:
- Prostate Cancer (PC-3) : IC50 = 0.85 µM
- Lung Cancer (A549) : IC50 = 0.90 µM
These findings suggest that the compound may disrupt microtubule dynamics and induce apoptosis through caspase activation pathways .
Anti-inflammatory Effects
Quinoline derivatives are also noted for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses. The mechanism often involves the suppression of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
Antibacterial Activity
The antibacterial effects of quinoline derivatives have been well-documented. A study on related compounds found significant activity against various bacterial strains, indicating potential as broad-spectrum antibacterial agents. The mechanism typically involves interference with bacterial DNA synthesis or disruption of cell wall integrity .
Data Table: Biological Activities
| Activity | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | PC-3 | 0.85 | Apoptosis induction via ROS and caspase activation |
| A549 | 0.90 | Cell cycle arrest (G2/M phase) | |
| Anti-inflammatory | Various | N/A | NF-kB pathway inhibition |
| Antibacterial | Staphylococcus aureus | <10 | Disruption of DNA synthesis |
Propiedades
IUPAC Name |
1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-32-19-5-6-21-20(13-19)24(17(14-27)15-28-21)30-9-7-16(8-10-30)26(31)29-18-11-22(33-2)25(35-4)23(12-18)34-3/h5-6,11-13,15-16H,7-10H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOVYCUOTNLAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














